3-(ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives
The compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine. Various pyrazole dicarboxylic acid derivatives were also synthesized and characterized using NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Condensed Pyrazoles Synthesis
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Arbačiauskienė et al., 2011).
Nonlinear Optical Materials
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their potential as nonlinear optical (NLO) materials. The optical nonlinearity of these compounds was studied, identifying specific derivatives as candidates for optical limiting applications (Chandrakantha et al., 2013).
Structural and Medium Effects
- Ionization Constants: The ionization constants of some pyrazole carboxylic acids, including derivatives of the compound of interest, were determined in various ethanol-water mixtures, discussing the effects of structure and solvent on acidity (Alkan et al., 2009).
Applications Beyond Synthesis
Auxin Activities
The synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and its derivatives was explored for auxin activities, demonstrating the potential of pyrazole derivatives in agricultural chemistry (Yue et al., 2010).
Nonlinear Optical Properties
A detailed experimental and theoretical study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its potential for nonlinear optical activity, supported by crystal structure analysis and NBO analysis (Tamer et al., 2015).
Properties
IUPAC Name |
5-ethoxycarbonyl-2-phenyl-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(18)10-8-11(12(16)17)15(14-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYYNZWNKGFBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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